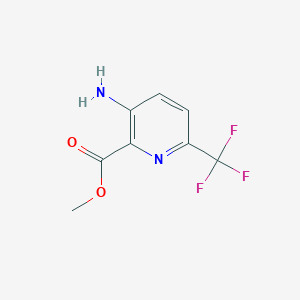

Methyl 3-amino-6-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-4(12)2-3-5(13-6)8(9,10)11/h2-3H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGAODRFFSGPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-amino-6-(trifluoromethyl)picolinate for Advanced Research and Development

CAS Number: 1256794-12-3

Introduction: The Strategic Importance of Fluorinated Picolinates in Modern Drug Discovery

Methyl 3-amino-6-(trifluoromethyl)picolinate is a key heterocyclic building block that has garnered significant interest within the pharmaceutical and agrochemical industries. Its structure, which combines a pyridine ring, an amino group, a methyl ester, and a trifluoromethyl group, offers a unique combination of properties that are highly sought after in the design of novel bioactive molecules. The incorporation of the trifluoromethyl (-CF3) group is a particularly powerful strategy in medicinal chemistry, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 3-amino-6-(trifluoromethyl)picolinate, with a focus on its utility for researchers and professionals in drug development.

The pyridine scaffold itself is a prevalent motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions within biological systems. When functionalized with both an amine and a trifluoromethyl group, as in the case of Methyl 3-amino-6-(trifluoromethyl)picolinate, the resulting molecule becomes a versatile intermediate for the synthesis of a diverse range of complex chemical entities, including kinase inhibitors and other targeted therapies.[2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-amino-6-(trifluoromethyl)picolinate is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic characteristics when incorporated into a larger molecule.

| Property | Value | Source |

| CAS Number | 1256794-12-3 | [5][6] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [5] |

| Molecular Weight | 220.15 g/mol | [5] |

| IUPAC Name | methyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate | [6] |

| Appearance | Off-white to light yellow crystalline solid | Inferred from typical appearance of similar compounds |

| Purity | Typically ≥95% | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |

Synthesis of Methyl 3-amino-6-(trifluoromethyl)picolinate: A Strategic Approach

A likely precursor for this synthesis is Methyl 6-chloro-3-(trifluoromethyl)picolinate. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring nitrogen activates the 6-position towards nucleophilic aromatic substitution, making the displacement of the chloro group with an amino group a feasible transformation.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Methyl 3-amino-6-(trifluoromethyl)picolinate.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common methods for the amination of chloropyridines and should be optimized for specific laboratory conditions.

Materials:

-

Methyl 6-chloro-3-(trifluoromethyl)picolinate

-

Aqueous ammonia (28-30%) or another ammonia source

-

Dioxane or Dimethyl sulfoxide (DMSO) as solvent

-

Copper(I) salt (e.g., CuI or CuSO₄) (optional, as catalyst)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve Methyl 6-chloro-3-(trifluoromethyl)picolinate in the chosen solvent (e.g., Dioxane).

-

Addition of Reagents: To the stirred solution, add the ammonia source. If a catalyst is to be used, it should be added at this stage.

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time will need to be determined empirically, but a reaction time of 12-24 hours is a reasonable starting point. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it may be collected by filtration. Otherwise, the reaction mixture can be poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure Methyl 3-amino-6-(trifluoromethyl)picolinate.

Causality Behind Experimental Choices:

-

Choice of Solvent: Dioxane and DMSO are high-boiling polar aprotic solvents that are excellent for nucleophilic aromatic substitution reactions as they can solvate the intermediate Meisenheimer complex and are stable at the required reaction temperatures.

-

Use of a Catalyst: While the reaction can proceed without a catalyst, the use of a copper salt can significantly improve the reaction rate and yield. Copper catalysts are known to facilitate nucleophilic aromatic substitutions on electron-deficient aromatic rings.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the starting materials, intermediates, and the final product, especially at elevated temperatures.

-

Pressure Vessel: The use of a sealed, pressure-rated vessel is necessary to contain the volatile ammonia at the reaction temperature and to drive the reaction to completion.

Applications in Drug Discovery and Development

The strategic placement of the amino, methyl ester, and trifluoromethyl groups on the picolinate scaffold makes Methyl 3-amino-6-(trifluoromethyl)picolinate a highly valuable intermediate for the synthesis of complex, biologically active molecules. The amino group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and participation in various cross-coupling reactions.

Role as a Key Building Block for Kinase Inhibitors

A significant application of aminopyridine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core can act as a scaffold that orients functional groups to interact with the ATP-binding site of kinases.

While a specific, marketed drug synthesized directly from Methyl 3-amino-6-(trifluoromethyl)picolinate has not been identified in the public literature, its structural motifs are present in numerous kinase inhibitors currently under investigation. For example, the aminopyridine core is a key feature in inhibitors of PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][8]

The synthesis of such inhibitors often involves the acylation or sulfonylation of the amino group of a substituted aminopyridine, followed by further modifications. The trifluoromethyl group in Methyl 3-amino-6-(trifluoromethyl)picolinate can provide beneficial properties to the final drug candidate, such as increased metabolic stability and enhanced binding to the target kinase.

Logical Relationship in Drug Design

Caption: Role of the title compound as a key intermediate in drug design.

Safety and Handling

Methyl 3-amino-6-(trifluoromethyl)picolinate is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

Methyl 3-amino-6-(trifluoromethyl)picolinate is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and agrochemicals. Its unique combination of functional groups, particularly the trifluoromethyl moiety, makes it an attractive starting material for the development of novel kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in research and development.

References

-

PrepChem.com. Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–266. Available from: [Link]

-

Lead Sciences. Methyl 3-amino-6-(trifluoromethyl)picolinate. Available from: [Link]

-

Workman, P., & Collins, I. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. ACS Medicinal Chemistry Letters, 4(3), 289–295. Available from: [Link]

-

PubChem. Methyl 6-chloro-3-(trifluoromethyl)picolinate. Available from: [Link]

- Google Patents. Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases. EP2368550B1.

-

Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9][10]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available dual mTORC1 and mTORC2 inhibitor. Journal of Medicinal Chemistry, 55(12), 5859–5870. Available from: [Link]

-

Vankayalapati, H., Bearss, D. J., & Sharma, S. (2017). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 8(1), 124–129. Available from: [Link]

-

Iovine, D., & Fantinati, A. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 585. Available from: [Link]

-

Iovine, D., & Fantinati, A. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 585. Available from: [Link]

- Google Patents. Novel synthesis of 3-amino-2-methylbenzotrifluoride. WO1988010247A1.

-

Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][10]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. Available from: [Link]

-

Kamal, A., Reddy, T. S., & Vishnuwardhan, M. V. P. S. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1664. Available from: [Link]

-

Costa, R., & Fernandes, C. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(3), 353. Available from: [Link]

- Google Patents. Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate. US11203593B2.

-

Google Patents. Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][7][9]triazol[4,3-a] pyrazine hydrochloride. CN102796104A. Available from:

- Google Patents. Preparation process of 3 amino-4 methyl pyridine. CN100999491A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-6-(trifluoromethyl)picolinate - Lead Sciences [lead-sciences.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-6-(trifluoromethyl)picolinate

Introduction

Methyl 3-amino-6-(trifluoromethyl)picolinate is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability, while the amino and methyl ester functionalities provide versatile handles for further chemical modifications. This guide offers an in-depth exploration of a strategic pathway for the synthesis of this valuable compound, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the causal relationships behind the experimental choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis.

Strategic Overview: A Retrosynthetic Approach

A logical approach to the synthesis of Methyl 3-amino-6-(trifluoromethyl)picolinate begins with a retrosynthetic analysis to identify key intermediates and strategic bond disconnections.

Caption: Retrosynthetic analysis of Methyl 3-amino-6-(trifluoromethyl)picolinate.

Our forward synthesis strategy is therefore divided into three core stages:

-

Construction of the Pyridine Core : Formation of a suitably substituted 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid derivative from acyclic, fluorine-containing building blocks.

-

Regioselective Amination : Introduction of the 3-amino group via a Hofmann or Curtius rearrangement of a dicarboxylic acid precursor.

-

Final Esterification : Conversion of the resulting amino acid to the target methyl ester.

Part 1: Synthesis of the 6-(Trifluoromethyl)pyridine Core

The construction of the trifluoromethyl-substituted pyridine ring is a critical first step. Drawing inspiration from methodologies for preparing 6-trifluoromethylpyridine-3-carboxylic acid derivatives, a plausible route involves the cyclocondensation of a trifluoromethyl-containing enamine with a suitable C3 synthon.[1]

Experimental Protocol: Synthesis of Diethyl 2-(4,4,4-trifluoro-3-oxobutan-2-ylidene)malonate

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in ethanol, add ethyl orthoformate (1.2 equivalents) and a catalytic amount of acetic anhydride.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and add diethyl malonate (1.1 equivalents) and piperidine (0.1 equivalents).

-

Stir the mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired enamine intermediate.

Experimental Protocol: Cyclocondensation to form Diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate

-

Dissolve the enamine intermediate (1 equivalent) in glacial acetic acid.

-

Add ammonium acetate (5 equivalents) and heat the mixture to reflux for 6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield Diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate.

Causality and Mechanistic Insights

The initial reaction forms a vinylogous ester, which then undergoes a Knoevenagel condensation with diethyl malonate to form the key enamine intermediate. The subsequent cyclocondensation with ammonia (from ammonium acetate) proceeds via a series of additions and eliminations to construct the pyridine ring, a variant of the Hantzsch pyridine synthesis. The trifluoromethyl group's strong electron-withdrawing nature facilitates these transformations.

Part 2: Introduction of the 3-Amino Group

With the core pyridine structure in hand, the next critical step is the regioselective introduction of the amino group at the 3-position. A robust strategy involves the conversion of the 3-carboxylic acid group into an amine via a rearrangement reaction. This approach offers high regioselectivity. Both the Hofmann and Curtius rearrangements are viable options.

Option A: Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[2][3]

Caption: The Hofmann rearrangement pathway for amination.

Experimental Protocol: Selective Hydrolysis and Amidation

-

To a solution of Diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate (1 equivalent) in a 1:1 mixture of ethanol and water, add lithium hydroxide (1.05 equivalents) at 0 °C.

-

Stir the reaction at room temperature for 8-12 hours, monitoring by TLC for the disappearance of the starting material. The ester at the 2-position is sterically hindered and less reactive, allowing for selective hydrolysis at the 3-position.

-

Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the mono-acid.

-

To the crude mono-acid, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF. Stir at room temperature for 2 hours.

-

Remove excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acyl chloride in THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

Stir for 1 hour, then extract the product with ethyl acetate. Dry and concentrate to yield 2-(ethoxycarbonyl)-6-(trifluoromethyl)picolinamide.

-

Hydrolyze the remaining ester with excess lithium hydroxide in aqueous ethanol. Acidify to precipitate 6-(Trifluoromethyl)picolinamide-3-carboxylic acid.

Experimental Protocol: Hofmann Rearrangement

-

Prepare a solution of sodium hypobromite by adding bromine (1.1 equivalents) to a cold (0 °C) solution of sodium hydroxide (4 equivalents) in water.

-

Add the 6-(Trifluoromethyl)picolinamide-3-carboxylic acid (1 equivalent) to the sodium hypobromite solution.

-

Slowly warm the reaction mixture to 70 °C and maintain for 1 hour.

-

Cool the reaction to room temperature and carefully acidify with concentrated HCl to pH 5-6.

-

The product, 3-Amino-6-(trifluoromethyl)picolinic acid, will precipitate and can be collected by filtration.

Option B: Curtius Rearrangement

The Curtius rearrangement proceeds through an acyl azide intermediate and also results in a primary amine with the loss of one carbon.[4][5][6] This method often employs milder conditions than the Hofmann rearrangement.

Caption: The Curtius rearrangement pathway for amination.

Experimental Protocol: Curtius Rearrangement

-

Starting from the mono-acid obtained from selective hydrolysis, dissolve it in anhydrous THF.

-

Add triethylamine (1.2 equivalents) and cool to 0 °C.

-

Add ethyl chloroformate (1.1 equivalents) dropwise and stir for 30 minutes.

-

Add a solution of sodium azide (1.5 equivalents) in water dropwise and stir for an additional 2 hours at 0 °C.

-

Extract the acyl azide with toluene.

-

Carefully heat the toluene solution to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas.

-

After the rearrangement is complete (monitor by IR for the disappearance of the azide peak and appearance of the isocyanate peak), add dilute HCl and continue to reflux for 1 hour to hydrolyze the isocyanate.

-

Cool the reaction and adjust the pH to 5-6 to precipitate the product, 3-Amino-6-(trifluoromethyl)picolinic acid.

Part 3: Final Esterification

The final step is the conversion of the carboxylic acid to a methyl ester. A standard and effective method is the use of thionyl chloride in methanol.[7]

Experimental Protocol: Methyl Ester Formation

-

Suspend 3-Amino-6-(trifluoromethyl)picolinic acid (1 equivalent) in methanol.

-

Cool the suspension to 0 °C and slowly add thionyl chloride (2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Methyl 3-amino-6-(trifluoromethyl)picolinate.

-

The product can be further purified by column chromatography or recrystallization.

Data Summary

| Compound Name | Structure | Molecular Formula | Key Characteristics |

| Diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | C12H12F3NO4 | Intermediate for amination. | |

| 3-Amino-6-(trifluoromethyl)picolinic acid | C7H5F3N2O2 | Key amino acid intermediate. | |

| Methyl 3-amino-6-(trifluoromethyl)picolinate | C8H7F3N2O2 | Target molecule. CAS: 1256794-12-3.[8] |

Conclusion

This guide outlines a robust and logical synthetic pathway to Methyl 3-amino-6-(trifluoromethyl)picolinate. By understanding the underlying principles of each transformation, from the construction of the fluorinated pyridine core to the strategic introduction of the amino group and final esterification, researchers are well-equipped to not only replicate this synthesis but also to adapt it for the creation of novel analogs. The provided protocols, grounded in established chemical principles, offer a reliable foundation for the production of this important chemical intermediate.

References

-

ResearchGate. (n.d.). Synthesis of 6-trifluoromethyl pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

-

BIO Web of Conferences. (2021). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

- Google Patents. (1998). Process for esterification of amino acids and peptides.

- Google Patents. (2018). New picolinic acid derivatives and their use as intermediates.

-

National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

- Google Patents. (2015). Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.

-

YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]

-

ResearchGate. (2016). How to do esterification of amino acid?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Hofmann Rearrangement. Retrieved from [Link]

-

YouTube. (2018). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wiley Online Library. (2025). Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs by electron ionization gas chromatography/mass spectrometry. Retrieved from [Link]

-

MDPI. (2021). Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2-a]pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

-

YouTube. (2018). 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-(trifluoromethyl)nicotinate. Retrieved from [Link]

-

YouTube. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement. Retrieved from [Link]

-

PBworks. (n.d.). The Hoffman Rearrangement. Retrieved from [Link]

-

ResearchGate. (2025). Esterification of Amino Acids and Mono Acids Using Triphosgene. Retrieved from [Link]

-

PubChem. (n.d.). [1-{4-[6-Amino-4-(Trifluoromethyl)pyridin-3-Yl]-6-(Morpholin-4-Yl)-1,3,5-Triazin-2-Yl}-3-(Chloromethyl)azetidin-3-Yl]methanol. Retrieved from [Link]

Sources

- 1. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 2. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 3-amino-6-(trifluoromethyl)picolinate

This technical guide provides a comprehensive framework for the spectroscopic analysis of Methyl 3-amino-6-(trifluoromethyl)picolinate, a key heterocyclic building block in contemporary drug discovery and materials science. For researchers and development professionals, unambiguous structural confirmation is the bedrock of reliable and reproducible science. This document moves beyond a simple recitation of data, offering an integrated, field-tested approach to spectroscopic characterization, explaining not just the "what" but the "why" behind the analytical choices.

The structural integrity of a molecule like Methyl 3-amino-6-(trifluoromethyl)picolinate (CAS: 1256794-12-3, Formula: C₈H₇F₃N₂O₂, M.W.: 220.15) is confirmed by synthesizing evidence from multiple spectroscopic techniques.[1][2] Each method provides a unique and complementary piece of the structural puzzle. This guide outlines the expected spectral signatures from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy and provides robust, self-validating protocols for data acquisition.

Molecular Structure and Correlated Spectroscopic Signatures

The unique arrangement of functional groups in Methyl 3-amino-6-(trifluoromethyl)picolinate dictates its characteristic spectroscopic fingerprint. The substituted picolinate core contains an aromatic system, an amino group, a methyl ester, and a trifluoromethyl group, each of which is interrogated by specific spectroscopic methods.

Caption: Correlation of molecular features to analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For Methyl 3-amino-6-(trifluoromethyl)picolinate, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete assignment.

Predicted ¹H NMR Analysis (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in resolving the exchangeable protons of the amino group, which might otherwise be broadened into obscurity.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.7 | Doublet | 1H | H-5 | Aromatic proton adjacent to the electron-withdrawing CF₃ group, expected to be downfield. Coupled to H-4. |

| ~ 7.0 - 7.2 | Doublet | 1H | H-4 | Aromatic proton coupled to H-5. Shift is influenced by the adjacent amino group. |

| ~ 5.5 - 6.0 | Broad Singlet | 2H | -NH₂ | The amino protons are typically broad and their chemical shift is highly dependent on concentration and solvent. |

| ~ 3.9 | Singlet | 3H | -OCH₃ | Methyl ester protons are deshielded by the adjacent oxygen and appear as a sharp singlet. |

Predicted ¹³C NMR Analysis (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments and provides insight into their electronic nature.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O | The ester carbonyl carbon is significantly deshielded. |

| ~ 145-150 | C-6 | Aromatic carbon attached to the highly electronegative CF₃ group. Expected to be a quartet due to ¹J(C,F) coupling.[3] |

| ~ 140-145 | C-2 | Aromatic carbon bonded to nitrogen and the ester group. |

| ~ 135-140 | C-3 | Aromatic carbon attached to the amino group. |

| ~ 122 (q) | -CF₃ | The trifluoromethyl carbon signal is split into a quartet by the three fluorine atoms with a large coupling constant (~270 Hz).[3] |

| ~ 120-125 | C-5 | Aromatic CH carbon. |

| ~ 115-120 | C-4 | Aromatic CH carbon. |

| ~ 52 | -OCH₃ | The methyl ester carbon, shielded relative to the aromatic carbons. |

Predicted ¹⁹F NMR Analysis (470 MHz, DMSO-d₆)

Given the trifluoromethyl group, ¹⁹F NMR is a crucial and straightforward experiment. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift, typically referenced against CFCl₃, will be highly characteristic of the CF₃ group attached to an aromatic ring.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Accurately weigh ~10-15 mg of Methyl 3-amino-6-(trifluoromethyl)picolinate and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[3] Tune and shim the instrument to the sample.

-

¹H NMR Acquisition: Acquire data using a standard pulse sequence. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire data using a standard, proton-decoupled pulse sequence. This is a fast experiment due to the 100% natural abundance of ¹⁹F.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: A typical workflow for NMR sample analysis.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through fragmentation analysis. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.[4]

Expected High-Resolution MS (HRMS) Data:

-

Molecular Formula: C₈H₇F₃N₂O₂

-

Calculated Mass for [M+H]⁺: 221.0532

-

Rationale: Observing the protonated molecular ion at an m/z value that matches the calculated mass to within 5 ppm provides high confidence in the elemental composition.

Predicted Fragmentation Pattern (ESI-MS/MS): Tandem MS (MS/MS) on the [M+H]⁺ ion would likely reveal characteristic losses.

| Fragment m/z (Predicted) | Neutral Loss | Fragment Structure |

| 190.0352 | -OCH₃ | Loss of the methoxy radical from the ester. |

| 162.0399 | -COOCH₃ | Loss of the entire methyl carboxylate group. |

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire data in positive ion mode. Perform a full scan over a relevant m/z range (e.g., 50-500) to identify the [M+H]⁺ ion.

-

MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 221.1) for collision-induced dissociation (CID) to generate a fragment ion spectrum.[4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a rapid and effective way to confirm the presence of key functional groups.

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |

| 2960 - 2850 | C-H Aliphatic Stretch | Methyl Group (-OCH₃) |

| 1730 - 1710 | C=O Stretch | Ester Carbonyl |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Ring Stretch | Pyridine Ring |

| 1300 - 1100 | C-F Stretch (strong, complex) | Trifluoromethyl (-CF₃) |

| 1250 - 1200 | C-O Stretch | Ester |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.[5]

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid Methyl 3-amino-6-(trifluoromethyl)picolinate powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Integrated Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of all data points to build an unassailable structural proof.

Caption: Integration of data from multiple techniques for structure validation.

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the pyridine ring, amino group, and methyl ester. The ¹⁹F NMR unequivocally confirms the presence of the trifluoromethyl group. High-resolution mass spectrometry validates the elemental formula, and IR spectroscopy provides rapid confirmation of the key functional groups. Together, these interlocking pieces of evidence provide a robust and self-validating confirmation of the structure of Methyl 3-amino-6-(trifluoromethyl)picolinate, meeting the rigorous standards required for advanced research and development.

References

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... Available at: [Link]

-

Lead Sciences. Methyl 3-amino-6-(trifluoromethyl)picolinate. Available at: [Link]

-

National Institute of Standards and Technology. Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

ResearchGate. FT-IR spectra of amino acids studied in the present work. Each panel.... Available at: [Link]

-

PrepChem.com. Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. Available at: [Link]

-

Wiley Online Library. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Available at: [Link]

-

PubChem. Methyl 6-chloro-3-(trifluoromethyl)picolinate. Available at: [Link]

-

Wiley Analytical Science. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Available at: [Link]

-

PubMed. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Available at: [Link]

-

ResearchGate. Synthesis and characterization of poly [B-tri(methylamino)borazine]. Available at: [Link]

-

University of California, Los Angeles. IR spectra. Available at: [Link]

-

NIST. Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs by electron ionization gas chromatography/mass spectrometry. Available at: [Link]

-

ResearchGate. Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes. Available at: [Link]

-

ResearchGate. Far infrared spectrum of methylamine. Available at: [Link]

-

National Institutes of Health (NIH). ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis. Available at: [Link]

-

SpectraBase. 3-Amino-6-chloro-pyridazine. Available at: [Link]

Sources

- 1. Methyl 3-amino-6-(trifluoromethyl)picolinate - Lead Sciences [lead-sciences.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. iris.unito.it [iris.unito.it]

- 5. ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NMR Analysis of Methyl 3-amino-6-(trifluoromethyl)picolinate

This guide outlines the comprehensive NMR analysis protocol for Methyl 3-amino-6-(trifluoromethyl)picolinate (CAS: 1256794-12-3), a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

Executive Summary & Structural Context

Methyl 3-amino-6-(trifluoromethyl)picolinate is a polysubstituted pyridine scaffold. Its analysis is non-trivial due to the competing electronic effects of the electron-withdrawing trifluoromethyl (-CF

The Molecule[1][2][3][4][5][6]

-

IUPAC Name: Methyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate

-

Formula: C

H -

Molecular Weight: 220.15 g/mol [1]

-

Key Spin Systems:

Experimental Methodology

Sample Preparation

To ensure reproducibility and minimize aggregation effects common in aminopyridines, follow this strict protocol:

-

Solvent Selection: DMSO-d

(99.9% D) is the preferred solvent.[2] -

Concentration: Prepare a 10-15 mg/mL solution.

-

Causality: Higher concentrations can induce stacking interactions in planar heterocycles, causing concentration-dependent chemical shift changes (typically upfield shifts).[2]

-

-

Tube Quality: Use 5mm high-precision tubes (camber < 1µm) to prevent shimming artifacts near the solvent suppression region.

Instrument Parameters (Self-Validating Protocol)

-

Temperature: 298 K (25°C).[2]

-

Pulse Sequence:

- H: 30° pulse angle, 10s relaxation delay (d1) to ensure accurate integration of the aromatic protons vs. the methyl ester.

- C: Power-gated decoupling (WALTZ-16).

- F: Coupled and Decoupled experiments recommended.

Structural Elucidation & Expected Spectral Data

H NMR Analysis (400+ MHz, DMSO-d )

The proton spectrum serves as the primary identity check. The integration ratio must be 3:2:1:1 .[2]

| Position | Type | Shift ( | Multiplicity | Mechanistic Insight | |

| -OCH | Methyl | 3.85 - 3.95 | Singlet (s) | - | Diagnostic methyl ester.[3] |

| -NH | Amine | 6.80 - 7.50 | Broad Singlet (br s) | - | Chemical shift is concentration/water dependent.[3] Disappears upon D |

| H-4 | Aromatic | 7.20 - 7.40 | Doublet (d) | 8.5 | Ortho to the electron-donating -NH |

| H-5 | Aromatic | 7.60 - 7.80 | Doublet (d) | 8.5 | Ortho to the electron-withdrawing -CF |

Coupling Logic: The vicinal coupling constant (

C NMR Analysis (100+ MHz)

Carbon analysis is critical for confirming the position of the -CF

-

Carbonyl (C=O): ~165 ppm (Singlet).[2]

-

C-6 (ipso to CF

): ~145-150 ppm. Quartet ( -

-CF

Carbon: ~121 ppm.[2] Quartet ( -

C-2 (ipso to COOMe): ~130-140 ppm.

-

C-3 (ipso to NH

): ~145 ppm (Deshielded by N).[2] -

C-4 & C-5: Aromatic CH signals.[2] C-5 will appear as a quartet (

Hz) due to proximity to the CF

F NMR Analysis

-

Shift:

-60 to -65 ppm. -

Signal: Singlet (or fine doublet if proton-coupled).[2]

-

Purity Check: Integration of satellite peaks here reveals fluorinated impurities often missed in

H NMR.

Visualization: Analysis Workflow & Connectivity[8]

The following diagrams illustrate the logical flow of the analysis and the scalar coupling network used for assignment.

Figure 1: Self-validating decision tree for confirming compound identity.

Figure 2: Key scalar couplings utilized for structural assignment. Green line indicates the critical vicinal proton coupling.[3]

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities are common. Use the following diagnostic signals to flag them:

-

Hydrolysis Product (Free Acid):

-

Decarboxylated Byproduct:

-

Regioisomer (5-amino isomer):

References

-

General Pyridine Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[2] Link

-

Fluorine Coupling in Heterocycles: Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[2] Link

-

Solvent Effects on Amines: Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] Link

-

Analogous Compound Data (Methyl 3-aminobenzoate): Biological Magnetic Resonance Data Bank (BMRB).[2] Entry: Methyl 3-aminobenzoate.[2] Link

-

Synthesis & Characterization of Trifluoromethylpyridines: Schlosser, M. et al. (2003).[2] European Journal of Organic Chemistry.[2] (General reference for CF3-pyridine shifts).

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-amino-6-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-amino-6-(trifluoromethyl)picolinate, a key building block in pharmaceutical and agrochemical research.[1][2] This document delves into the predicted fragmentation pathways of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering a predictive framework for its characterization. The guide further outlines detailed, field-proven experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The content herein is designed to equip researchers and drug development professionals with the necessary knowledge to confidently identify and characterize this important trifluoromethylpyridine derivative.

Introduction: The Significance of Methyl 3-amino-6-(trifluoromethyl)picolinate

Methyl 3-amino-6-(trifluoromethyl)picolinate is a heterocyclic compound of significant interest due to the prevalence of the trifluoromethylpyridine scaffold in a wide array of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity. Accurate and reliable analytical methods are therefore crucial for its identification, purity assessment, and metabolic studies. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for the structural elucidation and quantification of this and related compounds. This guide provides a detailed exploration of its mass spectrometric behavior, empowering researchers to develop robust analytical methodologies.

Predicted Fragmentation Pathways

Understanding the fragmentation patterns of a molecule is fundamental to its identification by mass spectrometry. While no specific literature detailing the mass spectrum of Methyl 3-amino-6-(trifluoromethyl)picolinate is publicly available, we can predict its fragmentation behavior based on the well-established fragmentation of its constituent functional groups: an aromatic amine, a methyl ester, and a trifluoromethyl-substituted pyridine ring.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.

The molecular ion ([M]•+) of Methyl 3-amino-6-(trifluoromethyl)picolinate is expected to be observed at m/z 220. Key predicted fragmentation pathways under EI are outlined below:

-

Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.

-

m/z 220 → m/z 189

-

-

Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can undergo homolytic cleavage to release a trifluoromethyl radical.

-

m/z 220 → m/z 151

-

-

Cleavage of the Ester Group: The entire methyl ester group can be lost as a radical.

-

m/z 220 → m/z 161

-

-

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this is generally less favored for aromatic systems which tend to produce stable molecular ions.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces a protonated molecule ([M+H]⁺) with minimal in-source fragmentation. Subsequent fragmentation is induced in the collision cell of a tandem mass spectrometer (MS/MS). The protonated molecule will have an m/z of 221.

Key predicted fragmentation pathways for the [M+H]⁺ ion are:

-

Loss of Methanol (CH₃OH): A common loss from protonated methyl esters is the neutral loss of methanol.

-

m/z 221 → m/z 189

-

-

Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting ion may lose carbon monoxide.

-

m/z 189 → m/z 161

-

-

Loss of HF: The trifluoromethyl group can facilitate the loss of a neutral hydrogen fluoride molecule.

-

m/z 221 → m/z 201

-

Experimental Protocols

The choice between GC-MS and LC-MS will depend on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, Methyl 3-amino-6-(trifluoromethyl)picolinate is amenable to GC-MS analysis. However, the primary amino group may lead to peak tailing on some GC columns.[3] Derivatization can be employed to improve chromatographic performance, though direct analysis is often feasible.

3.1.1. Sample Preparation

-

Solvent Selection: Dissolve the sample in a volatile, high-purity solvent such as ethyl acetate or dichloromethane.

-

Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute as necessary to achieve a final concentration in the range of 1-10 µg/mL for analysis.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

3.1.2. GC-MS Instrumentation and Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless | To maximize sensitivity for trace analysis. |

| Inlet Temperature | 250 °C | To ensure complete volatilization of the analyte. |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | A standard, robust column suitable for a wide range of aromatic compounds. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to ensure good separation and elution of the analyte. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | To generate reproducible fragmentation patterns for library matching and structural confirmation. |

| Ion Source Temp. | 230 °C | A standard temperature for EI sources. |

| Electron Energy | 70 eV | The standard electron energy for generating comparable mass spectra. |

| Mass Range | m/z 40-300 | To cover the molecular ion and expected fragment ions. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of this compound, particularly in complex matrices, offering high sensitivity and selectivity.[4]

3.2.1. Sample Preparation

-

Solvent Selection: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Concentration: Prepare a stock solution of approximately 1 mg/mL. Dilute with the initial mobile phase composition to a final concentration in the range of 1-100 ng/mL.

-

Filtration: Filter the final solution through a 0.22 µm PVDF or PTFE syringe filter.

3.2.2. LC-MS/MS Instrumentation and Parameters

| Parameter | Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column for good retention and peak shape of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | To promote protonation for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic mobile phase for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A typical gradient for eluting a wide range of compounds. |

| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | To ensure reproducible retention times. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amino group is readily protonated. |

| Capillary Voltage | 3.5 kV | A typical voltage for ESI. |

| Gas Temperature | 350 °C | To aid in desolvation. |

| Gas Flow | 10 L/min | To assist in nebulization and desolvation. |

| MS1 Scan Range | m/z 100-300 | To detect the precursor ion. |

| MS2 | Product ion scan of m/z 221 | To generate a fragmentation spectrum for structural confirmation. |

Data Interpretation and Self-Validation

-

Molecular Ion Confirmation: The presence of the molecular ion ([M]•+ at m/z 220 in EI-MS) or the protonated molecule ([M+H]⁺ at m/z 221 in ESI-MS) is the first and most critical piece of information.

-

Isotopic Pattern: The presence of isotopes (e.g., ¹³C) will result in a small peak at M+1, the intensity of which can be predicted based on the molecular formula.

-

Fragment Ion Corroboration: The observed fragment ions should logically correspond to the predicted fragmentation pathways. For example, in EI-MS, the presence of ions at m/z 189, 151, and 161 would strongly support the proposed structure.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the accurate mass of the molecular ion and fragment ions, allowing for the determination of their elemental composition.[5]

Conclusion

This technical guide provides a robust framework for the mass spectrometric analysis of Methyl 3-amino-6-(trifluoromethyl)picolinate. By understanding the predicted fragmentation patterns and implementing the detailed experimental protocols, researchers can confidently identify and characterize this important molecule. The combination of logical fragmentation prediction and sound experimental design forms a self-validating system for the analysis of this and structurally related compounds, ensuring data integrity and advancing research in the fields of drug discovery and agrochemical development.

References

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]

-

Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2013). ResearchGate. [Link]

-

Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]

-

An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. (2011). Hindawi. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ACS Publications. [Link]

-

Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. (2019). PubMed. [Link]

-

Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]

-

Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

-

Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2023). ACS Publications. [Link]

-

ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine. (2017). ResearchGate. [Link]

-

Pyrolysis acetylation. (2023). Unibo. [Link]

-

Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. (2020). RSC Publishing. [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2012). NIH. [Link]

-

Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. (2022). National Institute of Standards and Technology. [Link]

-

GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. (2006). PubMed. [Link]

-

Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (2017). ResearchGate. [Link]

-

Organic Letters Ahead of Print. (2026). ACS Publications. [Link]

-

2-Amino-6-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 3-amino-6-(trifluoromethyl)picolinate

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of Methyl 3-amino-6-(trifluoromethyl)picolinate, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control of complex organic molecules.

Introduction: The Role of IR Spectroscopy in Characterizing Methyl 3-amino-6-(trifluoromethyl)picolinate

Methyl 3-amino-6-(trifluoromethyl)picolinate (CAS No: 1256794-12-3) is a substituted pyridine derivative with a molecular formula of C₈H₇F₃N₂O₂ and a molecular weight of approximately 220.15 g/mol .[1] Its structure incorporates several key functional groups: a primary aromatic amine, a methyl ester, a trifluoromethyl group, and a pyridine ring. Each of these moieties exhibits characteristic vibrational modes that absorb infrared radiation at specific frequencies.

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound. By analyzing the absorption of infrared radiation, we can identify the functional groups present in a molecule and gain insights into its overall structure. For a molecule like Methyl 3-amino-6-(trifluoromethyl)picolinate, IR spectroscopy serves as an invaluable tool for confirming its identity, assessing its purity, and monitoring chemical reactions during its synthesis or derivatization.

This guide will delve into the theoretical and practical aspects of obtaining and interpreting the IR spectrum of this compound. We will dissect the expected spectral features, provide a robust experimental protocol for acquiring a high-quality spectrum, and offer insights into the causality behind our analytical choices.

Molecular Structure and Predicted Vibrational Modes

The unique arrangement of functional groups in Methyl 3-amino-6-(trifluoromethyl)picolinate gives rise to a complex and informative IR spectrum. Understanding the individual contributions of each group is paramount to a successful interpretation.

Caption: Molecular structure of Methyl 3-amino-6-(trifluoromethyl)picolinate.

The Amino Group (-NH₂) Vibrations

The primary aromatic amine is a prominent feature in the IR spectrum. Key absorptions include:

-

N-H Stretching: Primary amines exhibit two distinct stretching vibrations in the 3300-3500 cm⁻¹ region: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[2][3] For aromatic amines, these bands are typically found in the 3400 to 3500 cm⁻¹ range.[4]

-

N-H Bending (Scissoring): A moderate to strong absorption due to the scissoring vibration of the N-H bonds is expected in the 1580-1650 cm⁻¹ region.[3]

-

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a band in the 1250-1335 cm⁻¹ range.[3][4]

The Methyl Ester (-COOCH₃) Vibrations

The methyl ester group provides some of the most characteristic and intense absorptions in the spectrum:

-

C=O Carbonyl Stretching: This is one of the strongest and most easily identifiable peaks in the IR spectrum. For an α,β-unsaturated ester like Methyl 3-amino-6-(trifluoromethyl)picolinate, the C=O stretching vibration is expected to appear in the 1715-1730 cm⁻¹ range.[5][6]

-

C-O Stretching: Esters display two C-O stretching bands. The asymmetric C-O-C stretch is typically found in the 1150-1300 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, between 1000 and 1100 cm⁻¹.

-

C-H Stretching of the Methyl Group: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ range.[2]

The Trifluoromethyl (-CF₃) Group Vibrations

The highly electronegative fluorine atoms in the trifluoromethyl group lead to strong, characteristic absorptions:

-

C-F Stretching: The C-F stretching modes of the CF₃ group are typically very intense and appear in the 1100-1200 cm⁻¹ region.[7] These can sometimes appear as multiple strong bands due to symmetric and asymmetric stretching.

The Substituted Pyridine Ring Vibrations

The pyridine ring, being an aromatic system, has its own set of characteristic vibrations:

-

Aromatic C-H Stretching: The stretching of the C-H bonds on the pyridine ring will result in weak to medium absorptions above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[5]

-

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of bands in the 1400-1600 cm⁻¹ region.[5][8] These can be useful for confirming the presence of the aromatic system.

-

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the ring and typically appear in the 675-900 cm⁻¹ region.[5]

Predicted IR Spectrum Data Summary

The following table summarizes the predicted characteristic IR absorption bands for Methyl 3-amino-6-(trifluoromethyl)picolinate based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300 - 3500 | Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | Medium |

| 3000 - 3100 | Pyridine Ring | Aromatic C-H Stretching | Weak to Medium |

| 2850 - 2960 | Methyl (-CH₃) | C-H Symmetric & Asymmetric Stretching | Medium |

| 1715 - 1730 | Methyl Ester (-COOCH₃) | C=O Carbonyl Stretching | Strong |

| 1580 - 1650 | Amino (-NH₂) | N-H Bending (Scissoring) | Medium to Strong |

| 1400 - 1600 | Pyridine Ring | C=C and C=N Ring Stretching | Medium |

| 1250 - 1335 | Aromatic Amine | C-N Stretching | Medium |

| 1150 - 1300 | Methyl Ester (-COOCH₃) | Asymmetric C-O-C Stretching | Strong |

| 1100 - 1200 | Trifluoromethyl (-CF₃) | C-F Stretching | Strong |

| 1000 - 1100 | Methyl Ester (-COOCH₃) | Symmetric C-O-C Stretching | Medium |

| 675 - 900 | Pyridine Ring | C-H Out-of-Plane Bending | Medium to Strong |

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality and reproducible IR spectrum of Methyl 3-amino-6-(trifluoromethyl)picolinate, a standardized experimental procedure is essential. The following protocol is recommended for analysis using a Fourier Transform Infrared (FTIR) spectrometer.

Caption: A generalized workflow for acquiring and processing an IR spectrum.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample of Methyl 3-amino-6-(trifluoromethyl)picolinate (solid)

-

Potassium Bromide (KBr), IR-grade, desiccated

-

Nujol (mineral oil), IR-grade

-

Agate mortar and pestle

-

Pellet press

-

Salt plates (e.g., NaCl or KBr)

Sample Preparation (Choose one method)

The choice of sample preparation method is critical for obtaining a good spectrum. Since Methyl 3-amino-6-(trifluoromethyl)picolinate is a solid, the KBr pellet and Nujol mull methods are most appropriate.

Method A: Potassium Bromide (KBr) Pellet

This method is often preferred as KBr is transparent to IR radiation over a wide range and does not introduce interfering peaks.

-

Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar. The mixture should be a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer.

Method B: Nujol Mull

This method is useful if the sample is sensitive to pressure or if a suitable KBr pellet cannot be formed.

-

Mulling: Grind a small amount (2-5 mg) of the sample in an agate mortar.

-

Adding Nujol: Add a drop or two of Nujol and continue to grind until a smooth, paste-like mull is formed.

-

Sample Application: Spread a thin film of the mull between two salt plates.

-

Analysis: Place the salt plates in the sample holder of the FTIR spectrometer. Note that Nujol will have its own characteristic C-H stretching and bending bands which will obscure these regions in the sample's spectrum.

Data Acquisition

-

Background Scan: With the sample chamber empty, acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Scan: Place the prepared sample in the sample holder and acquire the sample spectrum.

-

Data Collection Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Data Processing and Interpretation

-

Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Baseline Correction: If the baseline of the spectrum is not flat, a baseline correction should be applied.

-

Peak Picking: Identify the wavenumbers of the major absorption bands.

-

Interpretation: Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in Methyl 3-amino-6-(trifluoromethyl)picolinate, as detailed in Section 3.

Conclusion: A Self-Validating Approach to Structural Confirmation

The infrared spectrum of Methyl 3-amino-6-(trifluoromethyl)picolinate is a rich source of structural information. By systematically analyzing the characteristic absorption bands of the amine, methyl ester, trifluoromethyl, and substituted pyridine functionalities, a high degree of confidence in the structural identity of the compound can be achieved. The provided experimental protocol ensures the acquisition of a high-quality spectrum, which, when coupled with the predictive analysis presented, forms a self-validating system for the characterization of this important chemical entity. This guide serves as a foundational resource for researchers and professionals in the fields of drug discovery and development, enabling them to effectively utilize IR spectroscopy for the reliable identification and analysis of Methyl 3-amino-6-(trifluoromethyl)picolinate.

References

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. OpenStax. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Lead Sciences. (n.d.). Methyl 3-amino-6-(trifluoromethyl)picolinate. [Link]

-

Canadian Science Publishing. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 393-402. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

Sources

- 1. Methyl 3-amino-6-(trifluoromethyl)picolinate - Lead Sciences [lead-sciences.com]

- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

An In-Depth Technical Guide to the Solubility of Methyl 3-amino-6-(trifluoromethyl)picolinate

Introduction: Contextualizing a Key Heterocyclic Building Block

Methyl 3-amino-6-(trifluoromethyl)picolinate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structure, which combines a pyridine core, an amino group, a methyl ester, and a trifluoromethyl (CF3) group, presents a unique confluence of physicochemical properties. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group but imparts profound changes to a molecule's profile, including increased metabolic stability, enhanced membrane permeability, and altered acidity/basicity due to its strong electron-withdrawing nature.[1][2][3]

Understanding and accurately quantifying the aqueous solubility of this compound is not merely an academic exercise; it is a critical directive in early-stage research and development. Solubility is a primary determinant of a compound's bioavailability, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, poor aqueous solubility can terminate the progression of an otherwise promising candidate. Therefore, a robust and reproducible methodology for assessing solubility is paramount. This guide provides a comprehensive framework for determining the solubility of Methyl 3-amino-6-(trifluoromethyl)picolinate, grounded in established scientific principles and regulatory standards.

Part 1: Core Physicochemical Characteristics

A foundational analysis of a molecule's intrinsic properties is the logical starting point for any solubility investigation. These characteristics dictate its behavior in various solvent systems.

Caption: Workflow for the Shake-Flask equilibrium solubility assay.

Detailed Step-by-Step Protocol

This protocol is aligned with the principles outlined in the ICH M9 guidelines on BCS-based biowaivers. [4][5][6]

-

Preparation of Buffer Solutions:

-

Prepare aqueous buffers at a minimum of three pH values relevant to the human gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

-

All buffers should be brought to the experimental temperature of 37 ± 1 °C before use, and the pH should be verified at this temperature.

-

-

Initiation of Equilibration:

-

To a series of glass vials, add an amount of Methyl 3-amino-6-(trifluoromethyl)picolinate that is known to be in excess of its expected solubility (e.g., 2-10 mg). The presence of undissolved solid at the end of the experiment is the critical validation that saturation was achieved.

-

Add a precise volume of the pre-warmed buffer to each vial (e.g., 1 mL).

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaking incubator or on a rotating wheel set to 37 ± 1 °C to ensure constant agitation.

-

-

Sampling and Phase Separation:

-

At predetermined time points (e.g., 2, 8, 24, and 48 hours), withdraw an aliquot of the suspension.

-

Immediately separate the undissolved solid from the liquid phase. This can be achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtering through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

-

Causality Check: This step is critical. Failure to completely remove the solid phase will lead to artificially high and erroneous solubility values.

-

-

Sample Analysis (Quantification by HPLC-UV):

-

Immediately after separation, dilute the clear supernatant with a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the calibration curve. [7] * Analyze the diluted samples via a validated reverse-phase HPLC-UV method.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% to 90% B over 10 minutes

-

Detection: UV at ~254 nm (or wavelength of maximum absorbance)

-

Standard Curve: Prepare a standard curve from a stock solution of the compound in a strong organic solvent (e.g., DMSO or Acetonitrile).

-

-

-

Data Interpretation:

-

Calculate the concentration in the original supernatant by correcting for the dilution factor.

-

Plot concentration versus time for each pH value. Equilibrium is confirmed when the concentration values from the last two time points are within acceptable variance (e.g., <10%). [7] * The final equilibrium solubility is the average of the plateau concentrations.

-

Part 3: Factors Influencing Solubility & Predicted Behavior

The solubility of an ionizable compound like Methyl 3-amino-6-(trifluoromethyl)picolinate is not a single value but a profile that depends on environmental conditions.

The Dominant Role of pH

The presence of basic nitrogen atoms means that pH is the most critical factor governing aqueous solubility. The compound will exist in different protonation states depending on the pH of the medium.

Caption: pH-dependent equilibrium and its impact on solubility.

At low pH, the equilibrium will shift towards the protonated, cationic form, leading to a significant increase in solubility. Conversely, at neutral or basic pH, the uncharged form will dominate, resulting in lower solubility governed by its intrinsic lipophilicity.

Table 2: Hypothetical Equilibrium Solubility Data

| pH of Medium | Expected Protonation State | Predicted Solubility Trend | Equilibrium Solubility (µg/mL) |

| 1.2 | Predominantly Cationic (Protonated) | High | > 1000 |

| 4.5 | Mixture of Cationic and Neutral | Intermediate | 50 - 200 |

| 6.8 | Predominantly Neutral | Low | < 20 |

Note: The values in this table are illustrative predictions based on chemical principles and must be confirmed by experiment.

Conclusion: A Pathway to De-Risking Development